

# Eplerenone-d3 CAS number and molecular weight information

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## Compound of Interest

Compound Name: Eplerenone-d3

Cat. No.: B1165150

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## Eplerenone-d3: A Technical Overview for Researchers

This guide provides an in-depth look at **Eplerenone-d3**, a deuterated analog of the selective aldosterone antagonist Eplerenone. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound, primarily as an internal standard in quantitative analytical methods.

## Core Compound Information

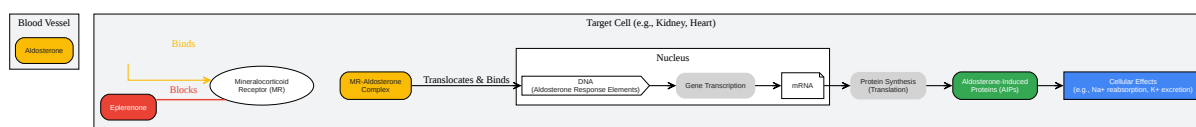
**Eplerenone-d3** is a stable, isotopically labeled form of Eplerenone, designed to be a reliable internal standard for mass spectrometry-based bioanalytical assays. The deuterium labeling provides a distinct mass-to-charge ratio ( $m/z$ ) while maintaining nearly identical physicochemical properties to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation.

## Quantitative Data

Parameter	Value	Source(s)
CAS Number (unlabeled)	107724-20-9	[1][2]
Molecular Formula	$C_{24}H_{27}D_3O_6$	[3][4]
Molecular Weight	417.51 g/mol	[3][4][5]

## Mechanism of Action: Aldosterone-Eplerenone Signaling Pathway

Eplerenone functions as a competitive antagonist at the mineralocorticoid receptor (MR). By binding to this receptor, it prevents the endogenous steroid hormone, aldosterone, from exerting its effects. This blockade is central to its therapeutic applications in treating hypertension and heart failure. The signaling cascade is depicted in the diagram below.



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Caption: Eplerenone's mechanism of action via mineralocorticoid receptor antagonism.

## Experimental Protocols: Quantification of Eplerenone in Human Plasma using LC-MS/MS

The following is a representative, detailed methodology for the quantitative analysis of Eplerenone in human plasma, utilizing **Eplerenone-d3** as an internal standard (IS). This protocol is based on established bioanalytical methods.<sup>[6][7][8]</sup>

### Preparation of Stock and Working Solutions

- Eplerenone and **Eplerenone-d3** Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eplerenone and **Eplerenone-d3** in methanol to achieve a final concentration of 1 mg/mL for each.

- **Eplerenone Working Standards:** Prepare a series of working standard solutions by serially diluting the Eplerenone stock solution with a 50:50 (v/v) methanol:water mixture to obtain concentrations ranging from 10 ng/mL to 5000 ng/mL.
- **Eplerenone-d3 Internal Standard Working Solution (100 ng/mL):** Dilute the **Eplerenone-d3** stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL.

## Sample Preparation (Solid-Phase Extraction)

- **Sample Aliquoting:** To 200 µL of human plasma in a polypropylene tube, add 20 µL of the **Eplerenone-d3** internal standard working solution (100 ng/mL).
- **Protein Precipitation:** Add 400 µL of acetonitrile to each tube, vortex for 30 seconds to precipitate proteins.
- **Centrifugation:** Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new set of tubes.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue with 200 µL of the mobile phase (see LC-MS/MS parameters below) and vortex for 30 seconds.
- **Transfer:** Transfer the reconstituted sample to an autosampler vial for analysis.

## LC-MS/MS Instrumentation and Parameters

- **Liquid Chromatography System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Analytical Column:** A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

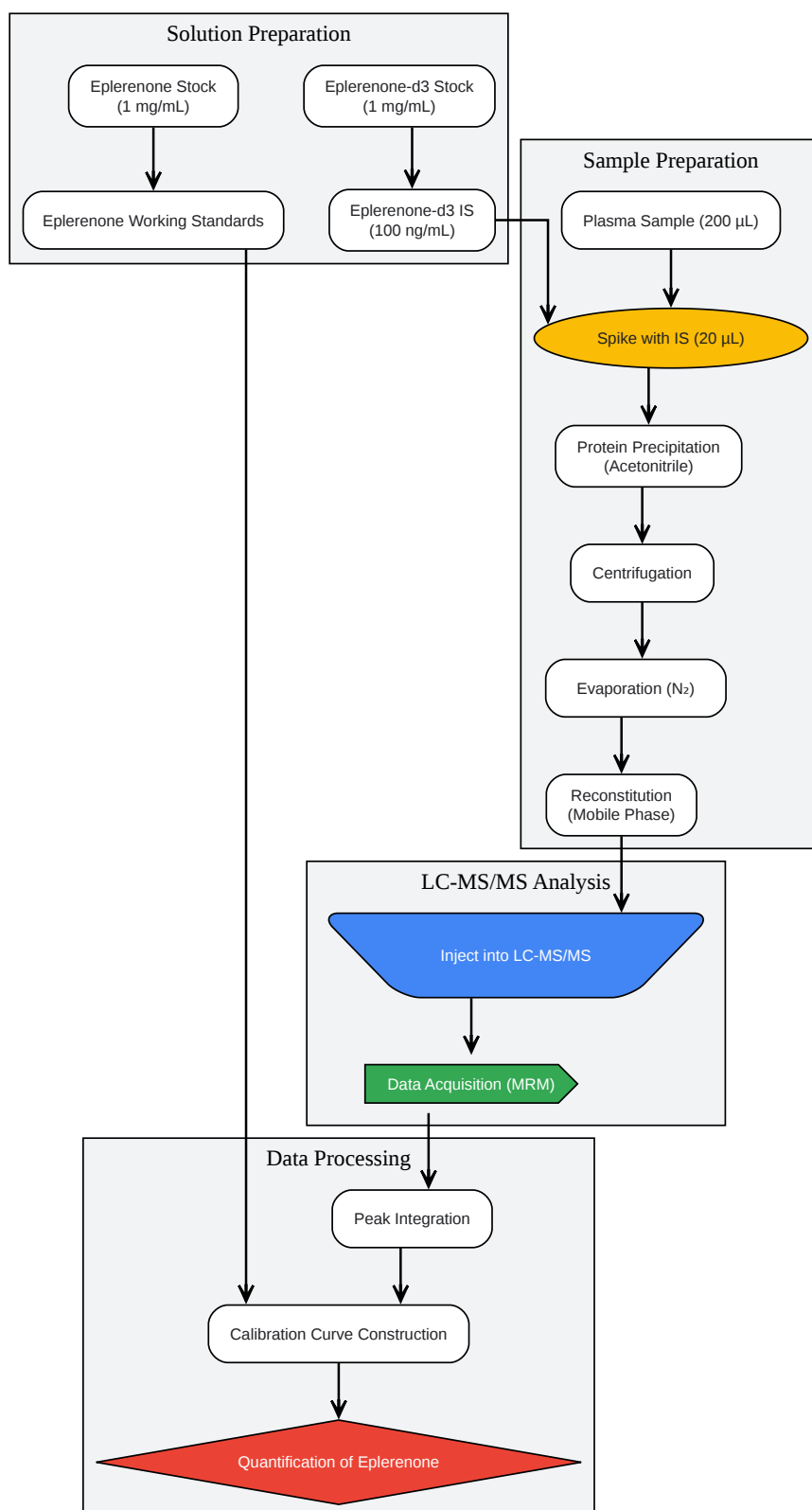
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
  - Eplerenone: 415.2 → 341.1 (Quantifier), 415.2 → 163.1 (Qualifier)
  - **Eplerenone-d3**: 418.2 → 344.1 (Quantifier)

## Data Analysis and Quantification

- The concentration of Eplerenone in the plasma samples is determined by calculating the peak area ratio of the Eplerenone quantifier ion to the **Eplerenone-d3** quantifier ion.
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Eplerenone in the unknown samples is then interpolated from this calibration curve.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of Eplerenone in a biological matrix using **Eplerenone-d3** as an internal standard.



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Caption: Workflow for Eplerenone quantification using **Eplerenone-d3**.

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